molecular formula C7H8N6 B13316898 1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine

1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13316898
M. Wt: 176.18 g/mol
InChI Key: QHTFPXQESSFKDF-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrimidin-2-ylmethyl group at the N1 position and an amine group at the C3 position (Fig. 1). This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with diverse biological targets.

Properties

Molecular Formula

C7H8N6

Molecular Weight

176.18 g/mol

IUPAC Name

1-(pyrimidin-2-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H8N6/c8-7-11-5-13(12-7)4-6-9-2-1-3-10-6/h1-3,5H,4H2,(H2,8,12)

InChI Key

QHTFPXQESSFKDF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of pyrimidine derivatives with triazole precursors. One common method includes the use of a pyrimidine-2-carbaldehyde and 3-amino-1,2,4-triazole under reflux conditions in the presence of a suitable solvent like ethanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ automated systems to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in reactions typical of triazoles and pyrimidine derivatives:

2.1. Substitution Reactions

  • Nucleophilic Substitution :

    • The triazole’s NH group facilitates substitution at the 4-position of pyrimidine rings.

    • Example: Reaction with aliphatic/aromatic amines in DMSO at 100°C displaces leaving groups (e.g., chlorine) .

2.2. Oxidation and Reduction

  • Triazole Ring Modification :

    • Oxidation : Converts triazole to N-oxide derivatives using agents like hydrogen peroxide.

    • Reduction : Reduces triazole to dihydrotriazole using sodium borohydride.

2.3. Bromination

  • Electrophilic Substitution :

    • Bromine (Br₂) or N-bromosuccinimide (NBS) adds to the triazole ring at the 5-position under mild conditions.

Mechanistic Insights

The compound’s reactivity stems from its heterocyclic structure:

  • Hydrogen Bonding : The triazole NH group acts as a hydrogen bond donor, facilitating interactions with biological targets (e.g., enzymes) .

  • Electron-Deficient Triazole : The triazole ring’s electron-withdrawing nature enhances nucleophilic substitution reactions .

Structural and Functional Analysis

Property Description
Molecular Formula C₈H₈N₅ (assuming no bromine)
Key Functional Groups - Triazole NH (hydrogen bond donor)
- Pyrimidine (electron-deficient ring)

Scientific Research Applications

1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound has shown potential as an antimicrobial, antiviral, and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Aryl/Alkyl Substituents

Variations in the N1 substituent significantly influence bioactivity and physicochemical parameters:

Compound Name Substituent Molecular Formula Molecular Weight Key Activity/Notes Reference
This compound Pyrimidin-2-ylmethyl C₇H₈N₆ 176.19 (calc.) Supplier data; no direct bioactivity reported
1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine 2-Chlorobenzyl C₉H₉ClN₄ 208.65 Higher lipophilicity (Cl substituent); no explicit activity data
1-(3,4-Dichlorophenyl)methyl derivative 3,4-Dichlorophenylmethyl C₉H₇Cl₂N₄ 250.11 Category C2 compound; purity 95%
1-(3-Bromopyridin-2-yl)methyl derivative 3-Bromopyridin-2-ylmethyl C₈H₇BrN₆ 283.10 Bromine enhances halogen bonding potential; supplier data

Key Observations :

  • Pyrimidinylmethyl groups may engage in π-π stacking or hydrogen bonding with biological targets due to the aromatic nitrogen-rich system .

Heteroaromatic Substituents

Compounds with pyridine or imidazole groups demonstrate distinct pharmacological profiles:

Compound Name Substituent Molecular Formula Molecular Weight Key Activity/Notes Reference
1-(Pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine Pyridin-3-ylmethyl C₈H₈N₆ 188.20 P2X7 receptor antagonist (IC₅₀ = 12 nM)
N-(Pyridin-3-ylmethyl)-4-(2,3-dichlorophenyl)triazol-3-amine Pyridin-3-ylmethyl + dichlorophenyl C₁₄H₁₁Cl₂N₅ 340.18 Dual substituent enhances receptor binding

Key Observations :

  • Pyridinylmethyl derivatives exhibit potent antagonism at the P2X7 receptor, a target for inflammatory diseases .
  • Dual substitution (e.g., pyridinylmethyl + dichlorophenyl) may synergize to improve target affinity .

Modifications at the Triazole Core

Tautomerism and positional isomerism in the triazole ring affect electronic properties and bioactivity:

Compound Name Triazole Structure Molecular Formula Molecular Weight Key Activity/Notes Reference
5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine Tetrazole-triazole hybrid C₃H₄N₈ 152.13 Synthesized via TEOF1/NaN₃ reaction; no activity data
N-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine 1-H vs. 2-H tautomers C₁₂H₉ClN₆ 272.70 Anticancer activity (unpublished data)

Key Observations :

  • Hybrid structures (e.g., tetrazole-triazole) introduce additional hydrogen-bonding sites but may complicate synthetic routes .
  • Tautomeric equilibria (1-H vs. 2-H) influence electronic distribution and binding modes .

Biological Activity

1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological properties, including antibacterial, anticancer, and antifungal activities.

Chemical Structure and Synthesis

The compound features a triazole ring fused with a pyrimidine moiety, contributing to its biological activity. The synthesis typically involves the reaction of pyrimidine derivatives with triazole precursors under controlled conditions. For example, a common method includes the use of microwave-assisted synthesis to enhance yield and purity .

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus4Comparable to Streptomycin
Escherichia coli8Effective against resistant strains
Pseudomonas putida16Similar efficacy to Chloramphenicol

The compound's mechanism of action is believed to involve inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial replication .

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, compounds incorporating the triazole moiety have been shown to inhibit cell proliferation in various cancer types.

Cancer Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)10Induction of apoptosis
MCF-7 (breast cancer)15Cell cycle arrest

The anticancer activity is attributed to the ability of the triazole ring to interact with cellular targets involved in cell division and survival pathways .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Studies indicate that it displays significant activity against various fungi, including Candida species.

Fungal Strain MIC (µg/mL) Comparison
Candida albicans32Effective against azole-resistant strains
Aspergillus niger64Comparable to fluconazole

The antifungal mechanism is thought to involve disruption of fungal cell membrane integrity .

Case Studies

  • Antibacterial Efficacy Study : A study published in the International Journal of Pharmacology assessed the antibacterial activity of several triazole derivatives against clinical isolates. The results showed that this compound had a lower MIC than standard antibiotics like ciprofloxacin .
  • Anticancer Mechanism Exploration : In another study focusing on breast cancer cells, researchers demonstrated that the compound induced apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Q & A

Q. What in vivo models evaluate the therapeutic efficacy of this compound?

  • Methodological Answer :
  • Antiviral : HIV-1-infected humanized mice for RT inhibition .
  • Anticancer : Xenograft models (e.g., breast cancer cell lines) to assess tumor growth suppression.
  • Toxicology : Rodent studies to determine LD₅₀ and organ-specific toxicity .

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